molecular formula C6H9N3O3S B2761028 7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione CAS No. 2361861-93-8

7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione

Cat. No.: B2761028
CAS No.: 2361861-93-8
M. Wt: 203.22
InChI Key: FMGYVYJBICHLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione is a compound with a unique spirocyclic structure that incorporates sulfur and nitrogen atoms.

Mechanism of Action

The mechanism of action of 7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione can be compared with other spirocyclic compounds that contain sulfur and nitrogen atoms. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Properties

IUPAC Name

7-imino-7-oxo-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h7H,1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYVYJBICHLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CC12C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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